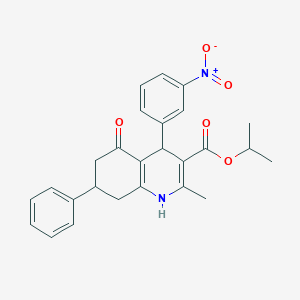![molecular formula C10H11ClF2N6O4S B10927795 N-[2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethyl]-1-(difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B10927795.png)
N-[2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethyl]-1-(difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~-[2-(4-Chloro-3-nitro-1H-pyrazol-1-yl)ethyl]-1-(difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound that features a pyrazole ring system. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as chloro, nitro, difluoromethyl, and sulfonamide, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethyl]-1-(difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonamide typically involves multiple steps. One common approach includes:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Introduction of the chloro and nitro groups: These functional groups can be introduced via electrophilic aromatic substitution reactions.
Attachment of the sulfonamide group: This step often involves the reaction of the pyrazole derivative with sulfonyl chlorides under basic conditions.
Incorporation of the difluoromethyl group: This can be done using difluoromethylating agents such as difluoromethyl sulfonium salts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N~4~-[2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethyl]-1-(difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amino derivative, while substitution of the chloro group can lead to various substituted pyrazole derivatives.
Scientific Research Applications
N~4~-[2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethyl]-1-(difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly as kinase inhibitors or anti-inflammatory agents.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and as a component in advanced materials.
Biological Research: It can be employed as a probe to study various biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of N4-[2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethyl]-1-(difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, contributing to its efficacy and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine
- 1-Substituted-2-(5-substituted-1-phenyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole
Uniqueness
N~4~-[2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethyl]-1-(difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonamide is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. The presence of both chloro and nitro groups on the pyrazole ring, along with the difluoromethyl and sulfonamide functionalities, allows for a wide range of chemical modifications and applications, setting it apart from other similar compounds.
Properties
Molecular Formula |
C10H11ClF2N6O4S |
|---|---|
Molecular Weight |
384.75 g/mol |
IUPAC Name |
N-[2-(4-chloro-3-nitropyrazol-1-yl)ethyl]-1-(difluoromethyl)-5-methylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C10H11ClF2N6O4S/c1-6-8(4-14-18(6)10(12)13)24(22,23)15-2-3-17-5-7(11)9(16-17)19(20)21/h4-5,10,15H,2-3H2,1H3 |
InChI Key |
LIPKPZMPIFMEET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C(F)F)S(=O)(=O)NCCN2C=C(C(=N2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11,13-dimethyl-4-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10927712.png)
![6-(4-bromophenyl)-4-(difluoromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10927714.png)
![Ethyl 5-methyl-2-({[5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B10927716.png)


![N-(1-benzyl-1H-pyrazol-3-yl)-5-{3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-1,3,4-thiadiazol-2-amine](/img/structure/B10927751.png)
![N-(3-chloro-4-methoxyphenyl)-3,6-dicyclopropyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10927752.png)
![3-(4-fluorophenyl)-N-[2-(2-methoxyphenoxy)ethyl]-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10927758.png)
![N-(4-bromo-2-fluorophenyl)-2-[(2,6-diethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]acetamide](/img/structure/B10927760.png)
![methyl 2-[({1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B10927764.png)
![N-[(E)-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B10927768.png)
![[6-(1-ethyl-1H-pyrazol-3-yl)-3-phenyl[1,2]oxazolo[5,4-b]pyridin-4-yl](2-methylpiperidin-1-yl)methanone](/img/structure/B10927776.png)
![6-cyclopropyl-1-(2-fluorophenyl)-N-[4-(furan-2-yl)butan-2-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10927782.png)
![4-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}benzoic acid](/img/structure/B10927791.png)
